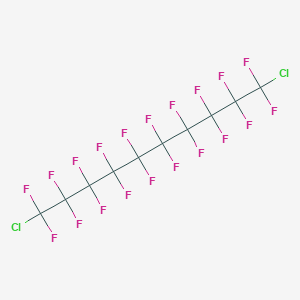

1,10-Dichloroperfluorodecane

Übersicht

Beschreibung

1,10-Dichloroperfluorodecane is a perfluorinated compound with two chlorine atoms at the terminal positions of a decane chain. While the specific compound 1,10-Dichloroperfluorodecane is not directly mentioned in the provided papers, related compounds and their properties can give insights into its characteristics. For instance, 1H,1H,10H,10H-perfluorodecane-1,10-diol (FC10diol) is a closely related molecule with hydroxyl groups instead of chlorine atoms at the terminal positions . The study of FC10diol at the hexane/water interface provides information on the molecular orientation and multilayer formation of such perfluorinated compounds, which can be somewhat extrapolated to 1,10-Dichloroperfluorodecane.

Synthesis Analysis

The synthesis of related perfluorinated compounds often involves multiple steps and can be challenging due to the stability of the carbon-fluorine bond. For example, 9,10-Dichlorooctafluoroanthracene was synthesized from tetrafluorophthalic acid through an optimized solution-phase route . Although this is not the same compound, the synthesis of chlorinated perfluorinated compounds generally requires careful control of reaction conditions to achieve high yields and purity.

Molecular Structure Analysis

The molecular structure of perfluorinated compounds is characterized by strong carbon-fluorine bonds and the potential for extensive pi stacking, as seen in octafluoro-9,10-diphenylanthracene . The presence of chlorine atoms in 1,10-Dichloroperfluorodecane would likely influence its reactivity and could affect its molecular orientation in certain environments, similar to the behavior observed in FC10diol .

Chemical Reactions Analysis

Perfluorinated compounds with terminal functional groups can undergo various chemical reactions. For example, FC10diol's behavior at the hexane/water interface indicates that the terminal hydroxyl groups can engage in hydrogen bonding and other interactions . While 1,10-Dichloroperfluorodecane has chlorine atoms instead of hydroxyl groups, it may still participate in reactions typical of organochlorine compounds, such as substitution or elimination reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,10-Dichloroperfluorodecane can be inferred from studies on similar compounds. FC10diol exhibits phase transitions at the hexane/water interface, indicating that the compound can form condensed and multilayer states . The molecular orientation of FC10diol affects its interfacial properties, which could also be relevant for 1,10-Dichloroperfluorodecane in similar environments. The presence of chlorine atoms would likely increase the compound's density and potentially its reactivity compared to fully fluorinated analogs.

Wissenschaftliche Forschungsanwendungen

Environmental Degradation and Fate

Research has highlighted the environmental persistence of PFASs, including 1,10-Dichloroperfluorodecane, and their precursors. The microbial degradation of these chemicals can lead to the formation of perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), substances of regulatory concern due to their toxicity. Understanding the degradation pathways is crucial for evaluating the environmental fate and effects of these compounds (Liu & Avendaño, 2013).

Health Risks and Environmental Impact

The review of novel fluorinated alternatives has shown that while these compounds were developed to replace legacy PFASs with problematic environmental and health profiles, they may pose similar, if not higher, risks. The assessment of their sources, environmental distribution, and toxicological profiles is imperative for a comprehensive understanding of their potential impact. This includes examining the systemic toxicities of these alternatives to ensure safer applications in the future (Wang et al., 2019).

Analytical Challenges and Monitoring

Advancements in analytical techniques have been crucial for detecting PFASs in environmental samples, including 1,10-Dichloroperfluorodecane and its derivatives. High-resolution mass spectrometry has been employed to bridge knowledge gaps regarding the occurrence, fate, and effects of these substances. Such tools are essential for identifying and quantifying new PFASs in impacted environments, guiding regulatory actions and remediation efforts (Munoz et al., 2019).

Water Treatment and Remediation

Understanding the behavior and fate of PFASs, including 1,10-Dichloroperfluorodecane, during drinking water treatment processes is critical for mitigating human exposure. Research has indicated that conventional treatment methods are not highly effective against PFASs, necessitating the development of advanced remediation technologies. Activated carbon, ion exchange, and high-pressure membranes have shown promise for removing these contaminants from water sources (Rahman et al., 2014).

Eigenschaften

IUPAC Name |

1,10-dichloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-icosafluorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10Cl2F20/c11-9(29,30)7(25,26)5(21,22)3(17,18)1(13,14)2(15,16)4(19,20)6(23,24)8(27,28)10(12,31)32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMYIKJKCYYLMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10Cl2F20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378852 | |

| Record name | 1,10-Dichloroperfluorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,10-Dichloroperfluorodecane | |

CAS RN |

156186-28-6 | |

| Record name | 1,10-Dichloroperfluorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 156186-28-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[2-oxo-2-(tritylamino)ethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B135156.png)